molecular formula C6H5F7O B12083831 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane CAS No. 356-00-3

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane

Cat. No.: B12083831
CAS No.: 356-00-3
M. Wt: 226.09 g/mol
InChI Key: UDAAMHMYEJUEDJ-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is a fluorinated organic compound characterized by the presence of an ethenyloxy group attached to a heptafluorobutane backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. Fluorinated compounds like this one are often used in various industrial applications due to their stability, non-reactivity, and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutyl alcohol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanal, while reduction could produce 4-(ethoxy)-1,1,1,2,2,3,3-heptafluorobutane.

Scientific Research Applications

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical inertness and stability.

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is largely determined by its ability to interact with various molecular targets through its fluorinated backbone and ethenyloxy group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluoropropane
  • 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorohexane
  • 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorooctane

Uniqueness

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where other fluorinated compounds may not be as effective.

Properties

CAS No.

356-00-3

Molecular Formula

C6H5F7O

Molecular Weight

226.09 g/mol

IUPAC Name

4-ethenoxy-1,1,1,2,2,3,3-heptafluorobutane

InChI

InChI=1S/C6H5F7O/c1-2-14-3-4(7,8)5(9,10)6(11,12)13/h2H,1,3H2

InChI Key

UDAAMHMYEJUEDJ-UHFFFAOYSA-N

Canonical SMILES

C=COCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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